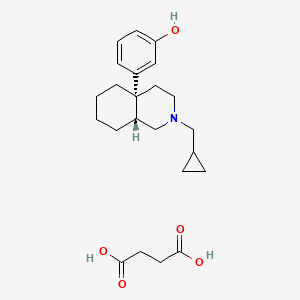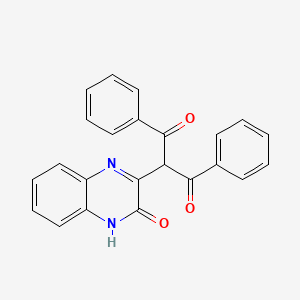
2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of benzene-1,2-diamines with dialkyl acetylenedicarboxylates and ninhydrin in the presence of a solvent like acetonitrile. This one-pot three-component reaction yields the desired compound in high efficiency and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antiviral and anti-inflammatory agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, making it a potential antibacterial agent . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to bacterial cell death.
Comparación Con Compuestos Similares
Compared to other quinoxaline derivatives, 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione stands out due to its unique structural features and biological activities. Similar compounds include 3,4-dihydroquinoxalin-2-ones and quinoxaline-2-ones, which also exhibit antiviral and anti-inflammatory properties . the presence of the diphenylpropane-1,3-dione moiety in this compound enhances its ability to interact with a broader range of biological targets, making it a more versatile compound in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
61290-01-5 |
|---|---|
Fórmula molecular |
C23H16N2O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(3-oxo-4H-quinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H16N2O3/c26-21(15-9-3-1-4-10-15)19(22(27)16-11-5-2-6-12-16)20-23(28)25-18-14-8-7-13-17(18)24-20/h1-14,19H,(H,25,28) |
Clave InChI |
QBRVEXPUBIJEAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)
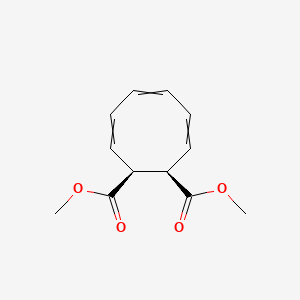
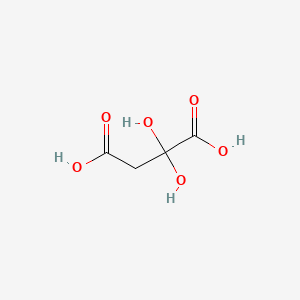

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)

silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
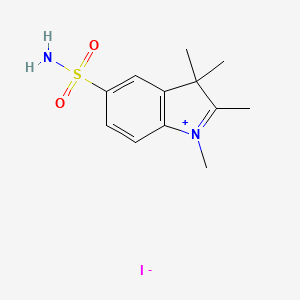
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
